N,N'-双(苄氧羰基)胍

概览

描述

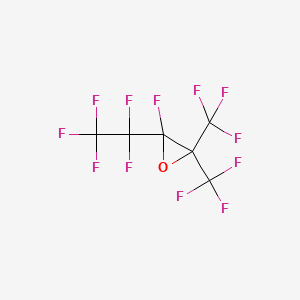

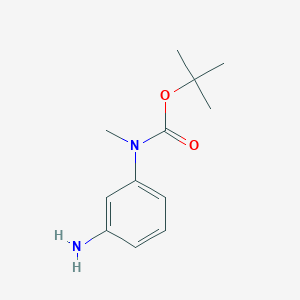

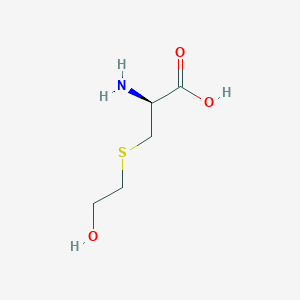

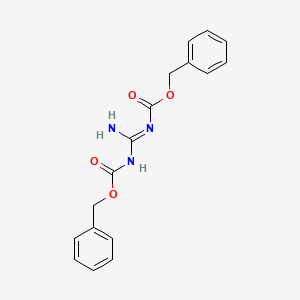

“N,N’-Bis(benzyloxycarbonyl)guanidine” is a chemical compound with the linear formula C17H17N3O4 . It is a guanidine derivative, which is a class of compounds that have found application in a diversity of biological activities .

Synthesis Analysis

The synthesis of guanidines, including “N,N’-Bis(benzyloxycarbonyl)guanidine”, often involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines has been reported .

Molecular Structure Analysis

The ability of guanidines to form hydrogen bonds (HBs), their planarity and their high basicity are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity . The high basicity of guanidine indicates that at physiological pH, guanidine will be protonated forming the guanidinium cation .

Chemical Reactions Analysis

Guanidines, including “N,N’-Bis(benzyloxycarbonyl)guanidine”, have been used in a variety of chemical reactions. For instance, they have been used in the addition of amines to carbodiimides under solvent-free conditions to provide N,N’,N’’ -trisubstituted guanidines .

Physical And Chemical Properties Analysis

“N,N’-Bis(benzyloxycarbonyl)guanidine” has a molecular weight of 327.343 .

科研应用

合成和制备方法

N,N'-双(苄氧羰基)胍是在各种合成和制备方法中使用的。例如,它被用于一种高效的方法,用于形成氨基化合物的双Boc保护胍基,这些化合物在空间位阻或电子方面高度失活(Kim & Qian, 1993)。另一项研究开发了一种新的试剂,用于从一次和二次胺合成双(碳酸酯)保护胍基,展示了它在固相和溶液相合成中的实用性(Yong et al., 1999)。

生物模拟配位化学中的应用

双胍配体在生物模拟配位化学中具有重要意义。已经为此目的开发了一系列双胍配体,提供了广泛的胍基残基取代灵活性(Herres-Pawlis等,2005)。类似地,另一项研究专注于调节铜(I) - 二氧化氮与双(胍基)配体的反应性,扩展了它们在配位化学领域的潜力(Herres-Pawlis,Flörke和Henkel,2005)。

催化应用

该化合物也具有催化应用。例如,手性双(胍基)亚磷酰胺促进了1,3-二硫杂环衍生物的对映选择性加成反应,展示了它在有机合成中的实用性(Kondoh et al., 2015)。

替代合成方法

研究还专注于胍基化合物的替代合成方法。例如,使用硝酸铋作为胍基化试剂提供了一种替代方案,用于在合成多取代胍基化合物中替代有毒的氯化汞(Cunha, de Lima & Souza, 2002)。

Safety And Hazards

未来方向

Guanidines, including “N,N’-Bis(benzyloxycarbonyl)guanidine”, have found application in a diversity of biological activities, and advances in the field of the synthesis of guanidines are being made . This suggests that there may be future research directions exploring new synthesis methods and applications for “N,N’-Bis(benzyloxycarbonyl)guanidine” and other guanidines.

性质

IUPAC Name |

benzyl (NE)-N-[amino(phenylmethoxycarbonylamino)methylidene]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4/c18-15(19-16(21)23-11-13-7-3-1-4-8-13)20-17(22)24-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,18,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPOXNUSSFCSGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N/C(=N/C(=O)OCC2=CC=CC=C2)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis(benzyloxycarbonyl)guanidine | |

CAS RN |

10065-79-9 | |

| Record name | C,C′-Bis(phenylmethyl) N,N′-carbonimidoylbis[carbamate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10065-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC293361 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine](/img/structure/B1599785.png)